molecular formula C16H22ClN3O B195364 Cletoquine CAS No. 4298-15-1

Cletoquine

Cat. No.: B195364
CAS No.: 4298-15-1
M. Wt: 307.82 g/mol
InChI Key: XFICNUNWUREFDP-UHFFFAOYSA-N
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Scientific Research Applications

Cletoquine has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for Cletoquine Oxalate suggests that if inhaled or ingested, medical attention should be sought immediately . It also recommends avoiding dust formation and contact with skin and eyes .

Mechanism of Action

Target of Action

Cletoquine, also known as Desethylhydroxychloroquine, is a major active metabolite of Hydroxychloroquine . It primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme into non-toxic hemazoin .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite .

Biochemical Pathways

The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the malaria parasite. This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately leading to the parasite’s death .

Pharmacokinetics

This compound is produced in the liver by various cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The pharmacokinetic properties of this compound are similar to those of Chloroquine . Chloroquine is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .

Result of Action

The primary result of this compound’s action is the death of the malaria parasite. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, this compound causes the parasite to accumulate toxic heme, leading to cell lysis and the death of the parasite .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzymes, which metabolize this compound in the liver, can be affected by factors such as the individual’s genetic makeup, age, sex, diet, and exposure to other drugs . These factors can influence the bioavailability of this compound and, consequently, its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cletoquine is synthesized through the oxidative N-deethylation of Hydroxychloroquine. This reaction is catalyzed by cytochrome P450 enzymes in the liver . The process involves the removal of an ethyl group from Hydroxychloroquine, resulting in the formation of this compound.

Industrial Production Methods

The industrial production of this compound follows similar principles as its laboratory synthesis. The process involves the use of large-scale bioreactors containing the necessary cytochrome P450 enzymes to catalyze the N-deethylation of Hydroxychloroquine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cletoquine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce other metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives with different functional groups .

Comparison with Similar Compounds

Cletoquine is closely related to several other compounds, including:

This compound’s uniqueness lies in its broad spectrum of activity, including antimalarial, antiviral, and potential autoimmune disease treatment properties, making it a versatile compound for scientific research and therapeutic applications.

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFICNUNWUREFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863361
Record name 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4298-15-1
Record name (±)-Desethylhydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4298-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cletoquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLETOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions other Chloroquine derivatives like Hydroxychloroquine. How does the structure of Cletoquine compare, and could this impact its activity?

A: While the research highlights the binding affinity of this compound and compares it favorably to Hydroxychloroquine, it doesn't delve into the specific structural comparisons affecting their activity []. Exploring these structural nuances and their impact on binding interactions would require a more in-depth analysis involving additional computational studies and comparisons with experimental data. This information could be crucial for understanding the structure-activity relationship and designing more potent and selective inhibitors.

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